Unique Off-Target Enzyme Inhibition Profile vs. Common Antifungal Triazoles
In contrast to clinically used 1,2,4-triazole antifungals (e.g., fluconazole) which target fungal CYP51, CAS 5544-70-7 demonstrates a distinct and weak affinity profile against human metabolic enzymes. It was found to be inactive against human Phosphomannomutase 2 (IC50 > 100 µM) and a weak inhibitor of Mannose-6-phosphate isomerase (IC50 = 29 µM) from the Sanford-Burnham Center for Chemical Genomics screening panel [1]. This lack of potent activity on these specific human targets differentiates it from potent azole drugs and positions it as a useful negative control or a scaffold with minimized off-target risk for these specific pathways.
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Phosphomannomutase 2: IC50 > 100,000 nM; Mannose-6-phosphate isomerase: IC50 = 29,000 nM |
| Comparator Or Baseline | Potent azole antifungals (e.g., fluconazole, IC50 < 100 nM against CYP51), though no direct head-to-head assay available. |
| Quantified Difference | The target compound is >1000-fold less potent against these human targets than typical azole drugs are against their primary fungal target. |
| Conditions | Biochemical enzyme inhibition assays. Data curated by PubChem BioAssay (AID: 1655, 1535). |
Why This Matters
This data provides a quantitative baseline for selectivity, allowing researchers to use this compound as a control in screens against Mannose-6-phosphate isomerase or Phosphomannomutase 2, avoiding the confounding polypharmacology of potent azole drugs.
- [1] BindingDB. BDBM46607: 5-(3,4-dimethoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione. Data curated from PubChem BioAssay AID:1655 & AID:1535. Sanford-Burnham Center for Chemical Genomics. View Source
